molecular formula C9H10BrClO4S B2945391 3-Bromo-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride CAS No. 1094253-67-4

3-Bromo-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride

Cat. No.: B2945391
CAS No.: 1094253-67-4
M. Wt: 329.59
InChI Key: JGNFIQCRKAISHH-UHFFFAOYSA-N
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Description

3-Bromo-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride (CAS: 1094253-67-4) is a brominated aromatic sulfonyl chloride with the molecular formula C₉H₁₀BrClO₄S and a molecular weight of 329.60 g/mol . The compound features a benzene ring substituted with a bromine atom at position 3, a 2-methoxyethoxy group (-OCH₂CH₂OCH₃) at position 4, and a sulfonyl chloride (-SO₂Cl) group at position 1. This structure renders it a versatile intermediate in organic synthesis, particularly for constructing sulfonamides or sulfonate esters.

Key safety precautions include avoiding inhalation, skin contact, and ensuring proper ventilation during handling.

Properties

IUPAC Name

3-bromo-4-(2-methoxyethoxy)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO4S/c1-14-4-5-15-9-3-2-7(6-8(9)10)16(11,12)13/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNFIQCRKAISHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)S(=O)(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 3-bromo-4-(2-methoxyethoxy)benzenesulfonyl chloride with appropriate reagents under controlled conditions. The process often includes steps such as bromination, sulfonylation, and chlorination .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The specific details of industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative .

Scientific Research Applications

Chemistry: In chemistry, 3-Bromo-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of sulfonamide derivatives, which are important in medicinal chemistry .

Biology and Medicine: The compound is used in the development of pharmaceuticals, especially those targeting specific enzymes or receptors. Its sulfonyl chloride group allows for the formation of stable covalent bonds with biological molecules, making it useful in drug design .

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings .

Mechanism of Action

The mechanism by which 3-Bromo-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit the activity of enzymes or alter the function of proteins, depending on the specific application . The molecular targets and pathways involved vary based on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with sulfonyl chlorides sharing analogous substitution patterns or functional groups. Data are derived from synthetic studies, commercial catalogs, and patent literature.

Structural and Functional Group Analysis

Table 1: Comparative Analysis of Key Compounds
Compound Name Substituent at Position 4 Molecular Weight (g/mol) Physical State Yield (Synthesis) Notable Features Reference
3-Bromo-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride 2-Methoxyethoxy (-OCH₂CH₂OCH₃) 329.60 Not specified Not available Flexible ether chain; electron-donating
3-Bromo-4-(3-fluorophenoxy)benzene-1-sulfonyl chloride 3-Fluorophenoxy (-O-C₆H₄-F) 365.61 Not specified Not available Aromatic substituent; electron-withdrawing
3-Bromo-4-(4-fluorophenoxy)benzene-1-sulfonyl chloride 4-Fluorophenoxy (-O-C₆H₄-F) 365.61 Not specified Not available Para-fluorine enhances electronegativity
3-Bromo-4-(difluoromethoxy)benzene-1-sulfonyl chloride Difluoromethoxy (-OCF₂H) 321.53 Not specified Not available High electronegativity; volatile
4-(3-Bromobenzyloxy)benzene-1-sulfonyl chloride (Compound 37) 3-Bromobenzyloxy (-OCH₂C₆H₄-Br) 365.64 Yellow oil 76% Bulky benzyloxy group; moderate yield
3-Bromo-4-(2,2,2-trifluoroacetamido)benzene-1-sulfonyl chloride Trifluoroacetamido (-NHCOCF₃) 393.55 Not specified Discontinued Amide group; discontinued commercially

Key Observations

Substituent Effects on Reactivity: The 2-methoxyethoxy group in the target compound is electron-donating, which may slightly reduce the electrophilicity of the sulfonyl chloride compared to derivatives with electron-withdrawing groups (e.g., fluorophenoxy or difluoromethoxy substituents) .

Physical State and Synthetic Yields :

  • Derivatives with aromatic substituents (e.g., 4-(3-Bromobenzyloxy)benzene-1-sulfonyl chloride) often exist as oils, while simpler analogs (e.g., trifluoroacetamido derivatives) are typically solids .
  • High yields (>90%) are achievable with fluorobenzyloxy groups (e.g., compound 38 in ), whereas bulky or electron-deficient substituents may lower yields .

Commercial Availability: The trifluoroacetamido derivative (CAS: 1184279-08-0) is discontinued, likely due to challenges in stability or synthesis . In contrast, the target compound and fluorophenoxy analogs remain available through specialty suppliers .

Biological Activity

3-Bromo-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention due to its potential biological activities. This compound's structure, featuring a bromine atom and a methoxyethoxy group, suggests it may interact with various biological targets, particularly in cancer treatment and other therapeutic applications.

  • Molecular Formula : C₉H₁₁BrClO₃S
  • Molecular Weight : 285.54 g/mol
  • CAS Number : 1215295-91-2

The biological activity of sulfonyl chlorides often involves their ability to act as electrophiles, which can form covalent bonds with nucleophilic sites in proteins. This reactivity can lead to inhibition of specific enzymes or modification of receptor sites, potentially influencing various signaling pathways.

Anticancer Activity

Recent studies have highlighted the potential of sulfonyl chloride derivatives in cancer therapy. For instance, compounds similar to this compound have been shown to inhibit the BRD4 protein, which is implicated in the transcriptional regulation of oncogenes such as c-Myc and CDK6. Inhibition of BRD4 can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Inhibition of Signaling Pathways

Sulfonamide derivatives have been reported to inhibit key signaling pathways involved in cancer progression, such as the PI3K/AKT/mTOR pathway. Compounds structurally related to this compound demonstrated significant inhibition of these pathways, leading to cell cycle arrest and apoptosis in various cancer cell lines .

Research Findings

A review of recent literature reveals several studies focusing on the synthesis and evaluation of sulfonyl chlorides and their derivatives:

StudyCompound EvaluatedBiological ActivityIC₅₀ Values
11h and 11rBRD4 inhibition0.78 μM (11h), 0.87 μM (11r)
PV1 - PV5Antibacterial, antifungalNot specified
22cPI3K/mTOR inhibition0.22 nM (PI3Kα), 23 nM (mTOR)

Case Studies

  • BRD4 Inhibitors : A series of compounds were synthesized that showed potent binding to BRD4, leading to significant anti-proliferative effects in MV4-11 cells. The compounds induced apoptosis and blocked cell cycle progression at the G0/G1 phase .
  • PI3K/mTOR Dual Inhibitors : Another study focused on sulfonamide derivatives that inhibited both PI3K and mTOR pathways, resulting in effective proliferation inhibition across different cancer cell lines .

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